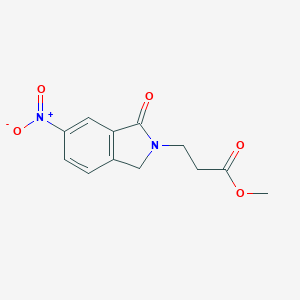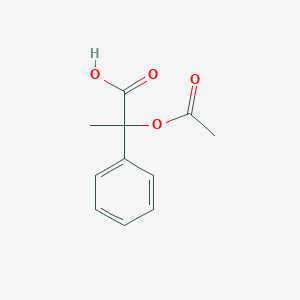
2-(1H-indol-3-ylcarbonyl)-N,N-dimethylhydrazinesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-indol-3-ylcarbonyl)-N,N-dimethylhydrazinesulfonamide, also known as Compound 1, is a small molecule that has gained significant attention in the scientific community due to its potential use as an anti-cancer agent. The compound was first synthesized in 2012 and has since been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential applications in cancer treatment.
Mechanism of Action
The exact mechanism of action of 2-(1H-indol-3-ylcarbonyl)-N,N-dimethylhydrazinesulfonamide 1 is not fully understood. However, it has been proposed that it may act by inhibiting the activity of the enzyme histone deacetylase (HDAC). HDACs are enzymes that are involved in the regulation of gene expression and have been found to be overexpressed in many types of cancer. Inhibition of HDAC activity can lead to changes in gene expression patterns, which may contribute to the anti-cancer effects of 2-(1H-indol-3-ylcarbonyl)-N,N-dimethylhydrazinesulfonamide 1.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 2-(1H-indol-3-ylcarbonyl)-N,N-dimethylhydrazinesulfonamide 1 has been shown to have other biochemical and physiological effects. It has been reported to inhibit the activity of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer and is involved in tumor growth and metastasis. Inhibition of CAIX activity may contribute to the anti-cancer effects of 2-(1H-indol-3-ylcarbonyl)-N,N-dimethylhydrazinesulfonamide 1.
Advantages and Limitations for Lab Experiments
One advantage of 2-(1H-indol-3-ylcarbonyl)-N,N-dimethylhydrazinesulfonamide 1 is its relatively simple synthesis method, which makes it readily available for use in laboratory experiments. In addition, its potential as an anti-cancer agent makes it a valuable tool for cancer research. However, one limitation of 2-(1H-indol-3-ylcarbonyl)-N,N-dimethylhydrazinesulfonamide 1 is its low solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for research on 2-(1H-indol-3-ylcarbonyl)-N,N-dimethylhydrazinesulfonamide 1. One area of interest is the development of more potent derivatives of the compound that may have improved anti-cancer activity. Another area of interest is the investigation of the mechanism of action of 2-(1H-indol-3-ylcarbonyl)-N,N-dimethylhydrazinesulfonamide 1 and its potential interactions with other enzymes and proteins. Finally, there is a need for further preclinical studies to determine the safety and efficacy of 2-(1H-indol-3-ylcarbonyl)-N,N-dimethylhydrazinesulfonamide 1 in animal models before it can be considered for clinical trials.
Synthesis Methods
The synthesis of 2-(1H-indol-3-ylcarbonyl)-N,N-dimethylhydrazinesulfonamide 1 involves a multi-step process starting with the reaction of 2-nitrobenzaldehyde with hydrazine hydrate to form 2-hydrazinobenzaldehyde. This intermediate is then reacted with indole-3-carboxaldehyde to form the desired product, 2-(1H-indol-3-ylcarbonyl)-N,N-dimethylhydrazinesulfonamide 1. The final step involves the addition of dimethylsulfonamide to form the sulfonamide derivative of 2-(1H-indol-3-ylcarbonyl)-N,N-dimethylhydrazinesulfonamide 1.
Scientific Research Applications
2-(1H-indol-3-ylcarbonyl)-N,N-dimethylhydrazinesulfonamide 1 has shown promising results in preclinical studies as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In addition, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that 2-(1H-indol-3-ylcarbonyl)-N,N-dimethylhydrazinesulfonamide 1 may have potential as a therapeutic agent for the treatment of cancer.
properties
Molecular Formula |
C11H14N4O3S |
|---|---|
Molecular Weight |
282.32 g/mol |
IUPAC Name |
N//'-(dimethylsulfamoyl)-1H-indole-3-carbohydrazide |
InChI |
InChI=1S/C11H14N4O3S/c1-15(2)19(17,18)14-13-11(16)9-7-12-10-6-4-3-5-8(9)10/h3-7,12,14H,1-2H3,(H,13,16) |
InChI Key |
OMLPDTAFWQAXJF-UHFFFAOYSA-N |
SMILES |
CN(C)S(=O)(=O)NNC(=O)C1=CNC2=CC=CC=C21 |
Canonical SMILES |
CN(C)S(=O)(=O)NNC(=O)C1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate](/img/structure/B228028.png)
![5-(4-ethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B228041.png)

![N-[4-(8,8-dimethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)phenyl]acetamide](/img/structure/B228050.png)





![methyl 4-{[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate](/img/structure/B228084.png)
![4-[(5-{2-Nitrobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B228087.png)
